molecular formula C16H15BrF2N6OS B10889656 N-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10889656
M. Wt: 457.3 g/mol
InChI Key: FJKFFBCYMNVGGY-AERZKKPOSA-N
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Description

N-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Formation of the pyrazole ring: This step involves the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the bromo group: Bromination reactions using reagents like N-bromosuccinimide (NBS) can be employed.

    Methoxylation: Introduction of the methoxy group through methylation reactions.

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives.

    Final coupling: The key intermediates are coupled under conditions that favor the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar compounds to N-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE include other pyrazole and triazole derivatives. These compounds may share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications. Examples of similar compounds include:

    4-Bromo-1H-pyrazole derivatives: These compounds have similar core structures but different substituents.

    Triazole derivatives: Compounds with the triazole ring but different functional groups attached.

N-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrF2N6OS

Molecular Weight

457.3 g/mol

IUPAC Name

(E)-1-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C16H15BrF2N6OS/c1-26-13-4-3-10(5-11(13)8-24-9-12(17)7-20-24)6-21-25-15(14(18)19)22-23-16(25)27-2/h3-7,9,14H,8H2,1-2H3/b21-6+

InChI Key

FJKFFBCYMNVGGY-AERZKKPOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)CN3C=C(C=N3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)CN3C=C(C=N3)Br

Origin of Product

United States

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